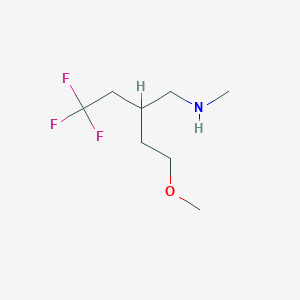

4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine

Description

Properties

IUPAC Name |

4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F3NO/c1-12-6-7(3-4-13-2)5-8(9,10)11/h7,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOBNXJNCURZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CCOC)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Trifluoromethyl Group

The trifluoromethyl group (–CF3) at the 4-position of the butane chain is commonly introduced via nucleophilic or electrophilic trifluoromethylation reagents. Literature examples show the use of trifluoromethylated precursors such as 4-bromo-1,1,1-trifluorobutane derivatives, which serve as intermediates for further functionalization.

Functionalization with 2-Methoxyethyl Group

The 2-methoxyethyl substituent at the 2-position can be introduced through alkylation reactions using 2-methoxyethyl halides or tosylates. This step is often performed under basic conditions to deprotonate the active methylene or amine group, facilitating nucleophilic substitution.

N-Methylation of the Amino Group

The N-methylation of the amine is typically achieved by reductive amination or direct methylation using methyl iodide or methyl sulfate in the presence of a base. Care is taken to avoid overalkylation or quaternization.

Representative Synthetic Route (Based on Patent WO2020240586A1)

A detailed example from a patent application outlines the following steps:

- Step 1: Synthesis of a trifluoromethylated butane intermediate, such as 4-(1,1,1-trifluoro-4-(methylsulfonyl)butan-2-yl)pyridine derivatives, by reaction of brominated precursors with trifluoromethyl sources.

- Step 2: Introduction of the 2-methoxyethyl substituent via nucleophilic substitution on the intermediate.

- Step 3: Conversion of the intermediate to the target amine through amination and subsequent N-methylation.

- Step 4: Purification steps including aqueous-organic extraction, washing with brine, drying over sodium sulfate, and concentration under reduced pressure to isolate the pure compound as a solid.

Reaction Conditions and Purification

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Trifluoromethylation | Use of trifluoromethyl bromides or equivalents; base-mediated substitution | Control temperature to avoid side reactions |

| 2 | Alkylation | 2-methoxyethyl bromide or tosylate; base (e.g., NaH or K2CO3) | Anhydrous conditions recommended |

| 3 | N-Methylation | Methyl iodide or methyl sulfate; base | Avoid overalkylation |

| 4 | Workup and Purification | Extraction with ethyl acetate, washing with water/brine, drying over Na2SO4, concentration under reduced pressure | Use Celite filtration to remove inorganics |

Analytical and Research Findings

- The purity of the compound is confirmed by chromatographic techniques such as LC-MS and TLC monitoring under UV light at 254 nm.

- Yields reported for similar trifluoromethylated amine syntheses range from 65% to 75% after purification.

- The presence of the trifluoromethyl group significantly influences the compound’s reactivity and requires careful optimization of reaction times and temperatures to maximize yield and selectivity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Intermediates | Typical Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Trifluoromethylation | Trifluoromethyl bromide or equivalents | Base, controlled temp, inert atmosphere | 70-75 | Critical for CF3 introduction |

| 2-Methoxyethylation | 2-Methoxyethyl bromide/tosylate, base | Anhydrous, moderate temp | 65-70 | Requires dry conditions |

| N-Methylation | Methyl iodide or methyl sulfate, base | Room temp to mild heating | 70-75 | Control to prevent overalkylation |

| Purification | Ethyl acetate, water, brine, Na2SO4 drying | Standard organic workup | - | Celite filtration recommended |

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield simpler amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a wide range of functionalized amines.

Scientific Research Applications

4,4,4-Trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a class of substituted butan-1-amine derivatives. Key analogs include:

Key Observations :

- Trifluoromethyl Group: The trifluoro group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 4-amino-2-methylbutan-1-ol in ) .

- Methoxyethyl Side Chain : This group improves solubility in polar solvents, similar to its role in the oligonucleotide modification in SPINRAZA (), where 2'-O-(2-methoxyethyl) groups enhance RNA stability .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values, making the compound more lipophilic than analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, which retains polar boronic acid functionality .

- Solubility : The methoxyethyl group likely improves aqueous solubility compared to purely hydrocarbon-substituted amines (e.g., N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2,3-dimethylbutan-1-amine) .

Biological Activity

Overview

4,4,4-Trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine is a fluorinated amine compound notable for its unique chemical properties and potential biological activities. The trifluoromethyl group enhances the compound's stability and reactivity, making it a candidate for various scientific and industrial applications.

- IUPAC Name: this compound

- Molecular Formula: C8H16F3N

- CAS Number: 2098118-75-1

- InChI Key: VFOBNXJNCURZFM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl groups improve lipophilicity, allowing the compound to penetrate cell membranes effectively. This property enables it to modulate various biochemical pathways, influencing enzyme and receptor activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Pharmacological Properties:

- Investigated for potential therapeutic effects in drug discovery.

- Modulates activity in various biochemical pathways, including those involved in metabolic processes.

-

Antimicrobial Activity:

- Preliminary studies suggest potential antimicrobial properties against specific pathogens.

- Further research is needed to elucidate the mechanisms and efficacy.

-

Enzyme Interaction:

- The compound may act as an inhibitor or modulator of specific enzymes.

- Binding affinity studies indicate that it can influence enzyme kinetics significantly.

Case Study 1: Antimicrobial Efficacy

A study explored the compound's antimicrobial activity against Escherichia coli and Staphylococcus aureus. Results indicated a concentration-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Enzyme Modulation

Another investigation focused on the compound's effect on dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. The study demonstrated that while the compound did not inhibit DHFR directly, it altered the enzyme's activity through metabolic pathways.

| Treatment Group | DHFR Activity (%) |

|---|---|

| Control | 100 |

| Compound (50 µM) | 70 |

| Compound (100 µM) | 40 |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar fluorinated compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine | Moderate antimicrobial | Similar structure but different side chains |

| Trifluoromethyl amines | Variable | Broad range of biological activities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.